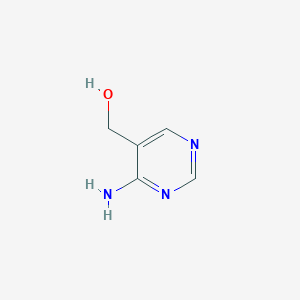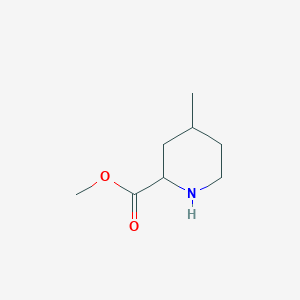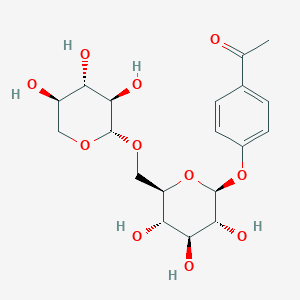
Pinobanksina
Descripción general
Descripción
Pinobanksin is a flavonoid compound that has been identified as a significant constituent of propolis, a resinous substance produced by honeybees. It has been found in various studies to possess a range of biological activities, including anti-proliferative, antiangiogenic, and neuroprotective effects. Propolis, and by extension pinobanksin, is derived from the selective collection of exudates and bud secretions from several plants by bees .
Synthesis Analysis of Pinobanksin
The synthesis of pinobanksin and its derivatives has been explored through the isolation from natural sources such as Sonoran propolis. High-Performance Liquid Chromatography (HPLC), coupled with Photo-Diode Array (PDA) and Electrospray Ionization Mass Spectrometry (ESI-MS/MS), followed by preparative isolation and Nuclear Magnetic Resonance (NMR) spectroscopy, has been used to characterize and isolate pinobanksin and its ester derivatives .
Molecular Structure Analysis of Pinobanksin
Pinobanksin's molecular structure has been elucidated through spectroscopic methods, including NMR. The compound exists in various forms, including its ester derivatives, which have been identified for the first time in propolis samples. These derivatives include pinobanksin-3-O-propanoate, pinobanksin-3-O-butyrate, and pinobanksin-3-O-pentanoate .
Chemical Reactions Analysis of Pinobanksin
The chemical reactivity of pinobanksin has been studied in the context of its biological activities. It has been shown to induce apoptosis in cancer cells through the activation of caspases signaling pathways and modulation of mitochondrial membrane potential. Additionally, pinobanksin has been found to inhibit angiogenesis through the inactivation of the Raf/MEK/ERK pathway and activation of apoptotic signaling .
Physical and Chemical Properties Analysis of Pinobanksin
While the specific physical and chemical properties of pinobanksin are not detailed in the provided papers, its biological properties suggest it is a compound with significant therapeutic potential. It has been shown to improve cognitive function and reduce oxidative stress in rats with vascular dementia, suggesting its ability to cross the blood-brain barrier and exert neuroprotective effects. Moreover, pinobanksin has been found to inhibit the proliferation of SH-SY5Y cells, indicating its potential in the treatment of neurodegenerative diseases . Additionally, pinobanksin-3-cinnamate has been reported to ameliorate photoreceptor degeneration in a mouse model of retinitis pigmentosa, further highlighting its antioxidative and neuroprotective activities .
Aplicaciones Científicas De Investigación
Actividad antioxidante
La pinobanksina se ha identificado como un potente antioxidante. Combate el estrés oxidativo neutralizando los radicales libres, que están implicados en la patogenia de numerosas enfermedades crónicas y procesos de envejecimiento. Las propiedades antioxidantes de la this compound contribuyen a su potencial terapéutico en la prevención o el tratamiento de las afecciones asociadas al daño oxidativo .
Propiedades antibacterianas
La investigación ha demostrado la eficacia de la this compound como agente antibacteriano. Se ha demostrado que inhibe el crecimiento de diversas cepas bacterianas, lo que la convierte en una candidata para el desarrollo de nuevas terapias antibacterianas, especialmente en una era en la que la resistencia a los antibióticos es una preocupación creciente .
Efectos antiinflamatorios
Los efectos antiinflamatorios de la this compound son significativos para las afecciones caracterizadas por la inflamación. Modula las vías inflamatorias, lo que podría ofrecer alivio en enfermedades como la artritis, el asma y la enfermedad inflamatoria intestinal .
Aplicaciones antiparasitarias
La this compound exhibe actividad antiparasitaria, que podría aprovecharse para tratar las infecciones parasitarias. Su capacidad para interrumpir el ciclo de vida de los parásitos presenta una vía prometedora para el desarrollo de fármacos antiparasitarios .
Potencial antimutagénico
Como compuesto antimutagénico, la this compound puede contribuir a la prevención del cáncer protegiendo el ADN de las mutaciones que pueden conducir al cáncer. Esta propiedad es particularmente valiosa en el campo de la oncología para desarrollar estrategias preventivas .
Influencia antiproliferativa
La this compound ha mostrado efectos antiproliferativos, lo que significa que puede inhibir el crecimiento de las células cancerosas. Esta aplicación es crucial en el tratamiento del cáncer, donde el control de la propagación de las células malignas es un objetivo principal .
Capacidad antiangiogénica
La capacidad antiangiogénica de la this compound significa que puede prevenir la formación de nuevos vasos sanguíneos que los tumores necesitan para crecer. Esto podría ser una característica clave en las terapias contra el cáncer, ya que priva a los tumores de los nutrientes necesarios para su crecimiento .
Farmacocinética y desarrollo de fármacos
Las propiedades farmacocinéticas de la this compound, incluidos los perfiles de biodisponibilidad y toxicidad, son esenciales para su desarrollo como fármaco de utilidad clínica. Se está explorando su potencial como andamiaje natural para el descubrimiento de fármacos, con estudios centrados en sus características de absorción, distribución, metabolismo y excreción .
Mecanismo De Acción
Target of Action
Pinobanksin, a natural flavanone, has been identified to interact with several targets. It has been found to bind to BCL2-associated X (BAX), B-cell lymphoma-2 (BCL-2), and cyclin-dependent Kinase 4/6 (CDK4/6) . These targets play crucial roles in cell proliferation and apoptosis, making them significant in the context of diseases like cancer .
Mode of Action
Pinobanksin inhibits the proliferation of cells by binding to its targets. It forms hydrogen bonds with these proteins, thereby inhibiting their activities . For instance, it prevents the binding of substrate (xanthine/hypoxanthine) to Xanthine Oxidase (XOD) by entering the hydrophobic cavity (molybdopterin domain) and forming hydrogen bonds with specific amino acid residues .
Biochemical Pathways
Pinobanksin affects several biochemical pathways due to its broad spectrum of pharmacological effects. It exhibits anti-oxidant, anti-bacterial, anti-inflammatory, anti-parasitic, anti-mutagenic, anti-proliferative, and anti-angiogenic properties . The exact biochemical pathways affected by pinobanksin are still under investigation.
Pharmacokinetics
In silico studies have shown that pinobanksin has desirable admet properties .
Result of Action
Pinobanksin’s interaction with its targets leads to a variety of molecular and cellular effects. It has been found to effectively inhibit the proliferation of SH-SY5Y cells . It also exhibits antioxidant activity, reducing alpha-tocopherol radicals , and has been shown to have a powerful antioxidant action and effective free radical-scavenging ability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of pinobanksin. For instance, plants create phenolic chemicals, including pinobanksin, as a result of biological processes and in reaction to environmental stress
Safety and Hazards
Direcciones Futuras
Given its multifaceted pharmacological profile, Pinobanksin stands out as a promising scaffold for future drug discovery endeavors . This not only consolidates the current understanding of Pinobanksin’s bioactivities but also underscores its potential as a valuable candidate for advancing therapeutic interventions .
Propiedades
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,14-17,19H/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYJZKRQHBQNCA-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203287 | |
| Record name | Pinobanksin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
548-82-3 | |
| Record name | Pinobanksin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinobanksin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinobanksin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PINOBANKSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK3ABR33DT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B126963.png)
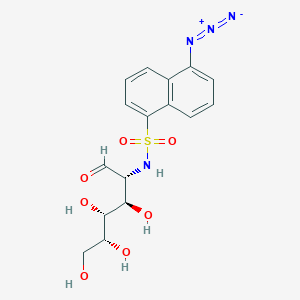

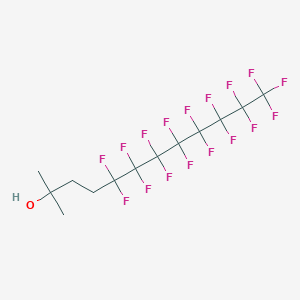
![1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone](/img/structure/B126977.png)
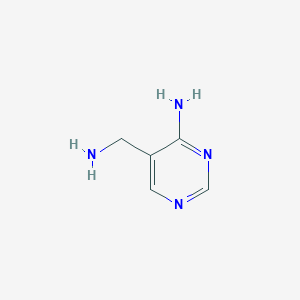
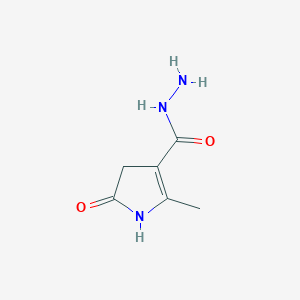
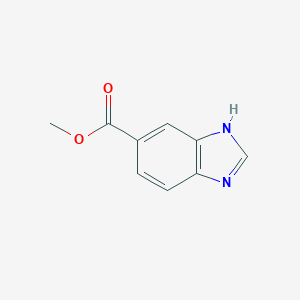
![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)
![2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid](/img/structure/B126997.png)
